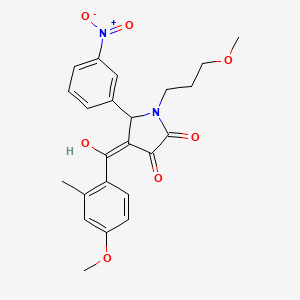
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine, also known as MTDP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. MTDP is a bipiperidine derivative that has been synthesized and studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine involves its interaction with various neurotransmitter systems. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This compound has also been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, this compound has been shown to improve cognitive function by increasing acetylcholine levels. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In depression, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of long-term safety data. More research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine. One direction is to further study its potential therapeutic effects in treating various diseases. Another direction is to study the long-term safety and efficacy of this compound in humans. Additionally, the development of new derivatives of this compound may lead to compounds with improved therapeutic effects and safety profiles.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. This compound has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and depression. The mechanism of action of this compound involves its interaction with various neurotransmitter systems. This compound has been shown to have various biochemical and physiological effects. One advantage of using this compound in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of long-term safety data. There are several future directions for the research of this compound, including further study of its potential therapeutic effects and the development of new derivatives.
Méthodes De Synthèse
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine involves the reaction of 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine with 2-thienylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform. After the reaction, the product is purified using column chromatography.
Applications De Recherche Scientifique
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In depression, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Propriétés
IUPAC Name |
morpholin-4-yl-[1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-19(22-10-12-26-13-11-22)16-3-1-7-23(15-16)17-5-8-21(9-6-17)20(25)18-4-2-14-27-18/h2,4,14,16-17H,1,3,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBLDITIMUGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)



![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415854.png)
![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-D-prolylpiperidine](/img/structure/B5415890.png)
![N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)